molecular formula C6H11NO B1298543 4,4-Dimethyl-2-pyrrolidinone CAS No. 66899-02-3

4,4-Dimethyl-2-pyrrolidinone

Cat. No.: B1298543
CAS No.: 66899-02-3
M. Wt: 113.16 g/mol
InChI Key: HGVPKAGCVCGRDQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pyrrolidinone is a nitrogen-containing heterocyclic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 4th position of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a pharmaceutical intermediate. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been noted to act as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction can modulate the receptor’s response to its natural ligand, thereby affecting cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the A1 adenosine receptor can lead to changes in intracellular cyclic AMP levels, thereby affecting downstream signaling pathways . Additionally, it has been observed to exhibit cytotoxic effects in certain cell lines, indicating its potential use in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, its role as an allosteric enhancer at the A1 adenosine receptor involves binding to a site distinct from the active site, thereby modulating the receptor’s activity . This can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its effective use. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function need to be carefully monitored. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced receptor activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. The specific enzymes involved in its metabolism and the resulting metabolites need to be further investigated to understand its full metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects. Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in the presence of citric acid as a catalyst in ethanol under ultrasound irradiation . This method is efficient, environmentally friendly, and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinone derivatives. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

4,4-Dimethyl-2-pyrrolidinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an allosteric enhancer at the A1 adenosine receptor sets it apart from other pyrrolidinone derivatives, making it valuable in pharmaceutical research and development .

Properties

IUPAC Name

4,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVPKAGCVCGRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348461
Record name 4,4-Dimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66899-02-3
Record name 4,4-Dimethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-pyrrolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP) in biological systems?

A1: AHDP is a key intermediate in the biosynthesis of mycofactocin (MFT), a putative redox cofactor. Research suggests that MFT plays a crucial role in ethanol assimilation in Mycobacterium smegmatis mc2155 [, ]. The enzyme MftE catalyzes the hydrolysis of a specific intermediate, leading to the formation of AHDP and a truncated peptide []. This highlights the importance of AHDP as a precursor to this potentially vital cofactor.

Q2: How is pre-mycofactocin (PMFT) formed, and what is its biological significance?

A2: PMFT is generated from AHDP through an oxidative deamination reaction catalyzed by the enzyme MftD []. This reaction introduces an α-keto group to the AHDP molecule. PMFT has been shown to act as a redox mediator, facilitating the oxidation of NADH bound to Mycobacterium smegmatis carveol dehydrogenase (MsCDH) []. This finding provides strong evidence that PMFT, and by extension MFT, functions as a biologically active redox cofactor.

Q3: Can 4,4-dimethyl-2-pyrrolidinone derivatives be used in organic synthesis?

A3: Yes, certain derivatives, such as N-substituted 3-hydroxy-4,4-dimethyl-2-pyrrolidinone acrylate derivatives, have shown potential as dienophiles in Diels-Alder reactions []. Studies have explored their reactivity with dienes like isoprene and cyclopentadiene, highlighting the influence of the acrylate structure on reaction success and selectivity []. This suggests potential applications in synthesizing complex molecules.

Q4: What insights have been gained from studying the ring expansion of beta-lactams to gamma-lactams involving this compound structures?

A4: Research has demonstrated the diastereoselective synthesis of functionalized gamma-lactams starting from 4-(1-bromoalkyl)-2-azetidinones [, ]. The reaction proceeds through the formation of N-acyliminium intermediates, which can be trapped by various nucleophiles, leading to the creation of diversely substituted 4,4-dimethyl-2-pyrrolidinones [, ]. This approach provides a valuable synthetic route for accessing a range of potentially bioactive gamma-lactam derivatives.

Q5: What analytical techniques are crucial for characterizing this compound derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and COSY techniques, alongside mass spectrometry, plays a vital role in structural elucidation [, ]. These techniques provide crucial information about the connectivity and arrangement of atoms within these molecules, confirming their identity and purity.

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